2,6-Diazaspiro[3.3]heptane is a heterocyclic organic compound serving as a valuable building block and scaffold in organic synthesis. [, , ] It is a structural analog of piperazine, a common motif in pharmaceuticals, but incorporates a unique spirocyclic structure. [] This spirocyclic system enhances the compound's rigidity and can influence its conformational preferences, making it a useful scaffold for exploring structure-activity relationships in medicinal chemistry. []
2,6-Diazaspiro[3.3]heptane is a bicyclic compound featuring a unique spiro structure that incorporates two nitrogen atoms within its framework. This compound is of significant interest in medicinal chemistry due to its structural similarity to piperazine, which is widely used in pharmaceuticals. The compound's ability to mimic the properties of piperazine while offering distinct chemical reactivity makes it a valuable building block in drug discovery and development.
2,6-Diazaspiro[3.3]heptane belongs to the class of spiro compounds, characterized by the presence of two or more rings that share a common atom. It is classified as a diazaspiro compound due to the inclusion of two nitrogen atoms in its structure. The compound has been synthesized and studied for various applications, particularly in the field of organic synthesis and medicinal chemistry.
The synthesis of 2,6-diazaspiro[3.3]heptane can be achieved through several methods:
These methods highlight the versatility and scalability of synthesizing 2,6-diazaspiro[3.3]heptane, making it accessible for further research and application.
The molecular structure of 2,6-diazaspiro[3.3]heptane consists of a seven-membered ring system where two nitrogen atoms are positioned at the 2 and 6 positions relative to the spiro carbon atom. This structure can be represented as follows:
The unique spiro configuration contributes to its distinct physical and chemical properties, enabling it to participate in various chemical reactions.
2,6-Diazaspiro[3.3]heptane participates in several chemical reactions due to its functional groups:
These reactions underline the compound's utility in synthesizing more complex molecules and its role as a versatile intermediate.
The mechanism of action for 2,6-diazaspiro[3.3]heptane primarily revolves around its ability to act as a bioisostere for piperazine. This means that it can mimic piperazine's biological activity while potentially offering improved pharmacological properties due to its structural differences.
The theoretical studies suggest that this compound can interact with biological targets similarly to piperazine derivatives, making it an attractive candidate for drug design aimed at enhancing efficacy while minimizing side effects .
These properties make 2,6-diazaspiro[3.3]heptane suitable for various applications in organic synthesis.
2,6-Diazaspiro[3.3]heptane has several applications in scientific research:
2,6-Diazaspiro[3.3]heptane is a saturated bicyclic amine characterized by a central spiro carbon atom connecting two three-atom rings, each containing one nitrogen atom. Its molecular formula is C₅H₁₀N₂ (molecular weight: 98.15 g/mol), and it carries the CAS registry number 174-77-6 [2] [5] [6]. The systematic name follows IUPAC conventions, where "spiro[3.3]" denotes rings of identical size (3 atoms each) meeting at the spiro carbon. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Weight | 98.15 g/mol | Calculated | |
Topological Polar Surface Area | 24.1 Ų | Computed | |
Hydrogen Bond Donors | 2 | Computed | |
Hydrogen Bond Acceptors | 2 | Computed | |
Rotatable Bond Count | 0 | Computed | |
XLogP3 | -1 | Computed (lipophilicity) | |
Density | 1.09 g/cm³ | Experimental | |
Boiling Point | 221°C | Experimental | [2] [6] |
The spiro junction imposes high ring strain and molecular rigidity, compressing the C–N–C angles to ~60°, which significantly influences its reactivity and conformation [2] [6].
The synthesis and application of 2,6-diazaspiro[3.3]heptane evolved from mid-20th century interest in strained heterocycles. Initial synthetic routes were low-yielding and impractical for scale-up, limiting early pharmacological exploration. A pivotal advancement came in 2008 with a scalable synthesis enabling Pd-catalyzed amination reactions, which demonstrated its utility as a piperazine surrogate in medicinal chemistry [3]. Subsequent innovations include:
Table 2: Historical Milestones in Development
Year | Advancement | Significance | |
---|---|---|---|
2008 | Scalable synthesis & Pd-catalyzed amination | Enabled diverse N-aryl functionalization | |
2018 | Incorporation into olaparib analogues (PARP inhibitors) | Validated bioisosteric replacement for piperazine | |
2022 | Exploration in σ2 receptor ligands | Demonstrated role in CNS drug scaffolds | [3] [7] [9] |
2,6-Diazaspiro[3.3]heptane serves as a high-performance bioisostere for piperazine due to its ability to mitigate off-target effects while enhancing target engagement. Key advantages include:
In PARP-1 inhibitors, replacing piperazine with 2,6-diazaspiro[3.3]heptane (compound 10e) maintained nanomolar affinity (IC₅₀ = 12.6 nM) while reducing DNA-damaging cytotoxicity – a critical advantage for inflammation therapeutics [7]. For σ2 receptor ligands, however, this substitution lowered affinity, highlighting context-dependent bioisosteric utility [9].
Table 3: Bioisosteric Performance Comparison
Scaffold | PARP-1 IC₅₀ (nM) | σ2R Affinity (Kᵢ, nM) | Key Property Advantage | |
---|---|---|---|---|
Piperazine (Olaparib) | 6.0 ± 1.2 | Not tested | Reference compound | |
2,6-Diazaspiro[3.3]heptane | 12.6 ± 1.1 | >1,000 | Reduced cytotoxicity | |
1-Oxa-2,6-diazaspiro[3.3]heptane | 24.9 ± 1.2 | Not tested | Enhanced metabolic stability | [4] [7] [9] |
Emerging variants like 1-oxa-2,6-diazaspiro[3.3]heptane further exploit this scaffold’s versatility, offering tailored polarity and stability for specific targets [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: